molecular formula C14H11BrO3 B2975877 4-Benzyloxy-3-bromobenzoic acid CAS No. 501657-77-8

4-Benzyloxy-3-bromobenzoic acid

Cat. No.: B2975877
CAS No.: 501657-77-8
M. Wt: 307.143
InChI Key: LLEJAZSHLCCNNV-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-bromobenzoic acid is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a benzyloxy group, and the hydrogen atom at the meta position is replaced by a bromine atom. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-bromobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-benzyloxybenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

    Reduction: Palladium on carbon with hydrogen gas, or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azido, thiol, or alkoxy derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-Benzyloxybenzoic acid.

Scientific Research Applications

4-Benzyloxy-3-bromobenzoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyloxy-3-bromobenzoic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group, affecting its solubility and reactivity.

    4-Bromo-3-methoxybenzoic acid: Has a methoxy group instead of a benzyloxy group, influencing its electronic properties and reactivity.

Uniqueness

4-Benzyloxy-3-bromobenzoic acid is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity and properties. The benzyloxy group enhances lipophilicity and potential biological activity, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

3-bromo-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEJAZSHLCCNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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